molecular formula C8H9N3O B3219143 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190315-66-2

6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No. B3219143
M. Wt: 163.18 g/mol
InChI Key: TVKMSASTQUZOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-pyrrolo[3,2-b]pyridine is a compound with the molecular formula C8H8N2O . It is a solid substance that is stored in an inert atmosphere and under -20°C . It is used for research and development purposes .


Synthesis Analysis

The compound can be synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . This results in a new bidentate Schiff base ligand .


Molecular Structure Analysis

The linear structure formula for 6-Methoxy-1H-pyrrolo[3,2-b]pyridine is C8H8N2O . More detailed structural analysis may require advanced spectroscopic techniques.


Chemical Reactions Analysis

The compound has been used to prepare Cu (II) and Co (II) metal complexes . Further details about its reactivity and chemical transformations would require specific experimental studies.


Physical And Chemical Properties Analysis

6-Methoxy-1H-pyrrolo[3,2-b]pyridine is a solid at room temperature . It has a molecular weight of 148.16 . The compound is stored under an inert atmosphere and at temperatures below -20°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or allergic reactions . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

The compound and its derivatives have shown potential in cancer therapy, particularly in targeting FGFR signaling pathways . Future research could focus on optimizing these compounds and further exploring their therapeutic potential .

properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKMSASTQUZOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 2
6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 4
6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 5
6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.